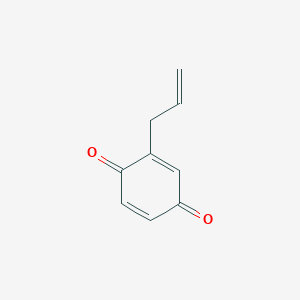
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- can be synthesized through several methods. One common approach involves the oxidation of 2-allylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s quinone structure makes it a useful tool in studying redox reactions and electron transfer processes in biological systems.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- involves its ability to undergo redox reactions. The quinone structure allows it to accept and donate electrons, making it a key player in electron transfer processes. In biological systems, it can interact with various molecular targets, including enzymes involved in redox reactions, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of an allyl group, leading to different chemical properties and applications.
2,5-Dihydroxy-1,4-benzoquinone:
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-5,6-di-2-propenyl-: This compound has additional methyl and propenyl groups, resulting in distinct chemical behavior.
Uniqueness
The presence of the allyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
3731-95-1 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-prop-2-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H8O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2 |
InChI Key |
VJSISYPUBUWIOT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















